molecular formula C28H49NO B10781773 4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one

4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one

Cat. No.: B10781773
M. Wt: 415.7 g/mol
InChI Key: XUTZDXHKQDPUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-733692, also known as MK-386, is a selective inhibitor of 5-alpha-reductase type I. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone, a potent androgen involved in various physiological processes. L-733692 has been primarily studied for its potential therapeutic applications in conditions like prostate cancer and androgenic alopecia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-733692 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-733692 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques like continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-733692 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve optimal results .

Major Products Formed

The major products formed from these reactions are derivatives of L-733692 with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

L-733692 has been extensively studied in various scientific fields:

Mechanism of Action

L-733692 exerts its effects by selectively inhibiting 5-alpha-reductase type I. This inhibition reduces the conversion of testosterone to dihydrotestosterone, thereby modulating androgenic activity. The molecular targets include the enzyme’s active site, where L-733692 binds and prevents substrate access. This pathway is crucial in conditions like prostate cancer, where androgen signaling plays a significant role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-733692

L-733692’s selectivity for 5-alpha-reductase type I sets it apart from other inhibitors like finasteride and dutasteride, which target different or multiple isoforms. This selectivity offers potential advantages in targeting specific androgen-related conditions with fewer side effects .

Properties

IUPAC Name

4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTZDXHKQDPUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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